molecular formula C20H24O3S B11058194 4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene

4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene

Cat. No.: B11058194
M. Wt: 344.5 g/mol
InChI Key: HOBBDLHPRHUDAZ-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a thieno[3,2-c]chromene core, which is a sulfur-containing heterocycle, and two methoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-dimethoxybenzaldehyde with a suitable thieno precursor in the presence of a Lewis acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the benzene ring .

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C20H24O3S

Molecular Weight

344.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene

InChI

InChI=1S/C20H24O3S/c1-12-10-16-19(15-11-13(21-2)8-9-17(15)22-3)23-18-7-5-4-6-14(18)20(16)24-12/h8-11,14,18-19H,4-7H2,1-3H3

InChI Key

HOBBDLHPRHUDAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3CCCCC3OC2C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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